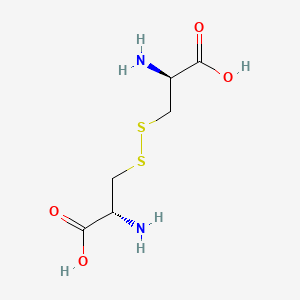

meso-Cystine

Beschreibung

Contextualization within Cystine Stereoisomerism

Cystine exists as three stereoisomers: L,L-cystine (commonly known as L-cystine), D,D-cystine (D-cystine), and the distinct meso-cystine. sciencepg.com These isomers arise from the presence of two chiral centers at the α-carbon atoms of the two constituent cysteine residues. The spatial arrangement of the amino and carboxyl groups around these chiral centers dictates the specific stereoisomer and its corresponding properties.

The fundamental difference between the cystine stereoisomers lies in the configuration of their chiral centers.

L,L-Cystine: Both α-carbons possess the L-configuration.

D,D-Cystine: Both α-carbons possess the D-configuration. L,L-cystine and D,D-cystine are enantiomers, meaning they are non-superimposable mirror images of each other. sciencepg.com

This compound: This isomer is unique in that it contains one α-carbon with the L-configuration and the other with the D-configuration. ontosight.ainih.gov This internal combination of opposite stereochemistries makes this compound a diastereomer of both L,L- and D,D-cystine. Structurally, one of the amino acid groups in this compound can be superimposed on that of L-cystine. sciencepg.com

Table 1: Structural Characteristics of Cystine Stereoisomers

| Stereoisomer | Configuration of α-Carbons | Relationship to L,L-Cystine |

|---|---|---|

| L,L-Cystine | L, L | Identical |

| D,D-Cystine | D, D | Enantiomer |

| This compound | L, D | Diastereomer |

The defining characteristic of this compound is that it is a meso compound. ontosight.ai A meso compound is an achiral compound that has multiple chiral centers. libretexts.org It is superimposable on its mirror image and is optically inactive, meaning it does not rotate plane-polarized light. libretexts.orgshemmassianconsulting.com This is due to an internal plane of symmetry that bisects the molecule, with the two halves being mirror images of each other. libretexts.org The opposing stereochemistries of the two chiral centers in this compound effectively cancel each other out in terms of optical activity. libretexts.org This is in stark contrast to L,L- and D,D-cystine, which are optically active enantiomers. The unique stereochemistry of this compound influences its physical and chemical properties, such as solubility and melting point, and how it interacts with other chiral molecules. ontosight.ai

Structural Distinctions of this compound from L,L-Cystine and D,D-Cystine

Historical Perspectives in Chemical and Biological Research on Cystine Isomers

The history of cystine research dates back to 1810 when it was discovered by William Hyde Wollaston. wikipedia.org However, the focus for much of the subsequent research was on the naturally occurring L-cystine. The stereoisomers, including this compound, were identified later as a result of racemization studies of L-cystine. sciencepg.com Early research in the 20th century began to explore the biological availability of different amino acid isomers. For instance, studies in the 1930s demonstrated that this compound could support growth in rats on a cystine-deficient diet, suggesting that the body could utilize it, likely by reducing it to liberate L-cysteine. cabidigitallibrary.org The development of chemical resolution methods, such as those using resolving agents like dibenzoyl tartaric acid, has been crucial for separating racemic mixtures of cysteine and obtaining its various isomers for study. google.com

Current Research Landscape and Emerging Directions for this compound Studies

Contemporary research continues to explore the synthesis, properties, and potential applications of this compound. It can be synthesized through the oxidation of cysteine under specific conditions. ontosight.ai While L-cystine's role in protein structure is well-established, the specific biological functions and occurrences of this compound are less clear. ontosight.aiwikipedia.org

Recent studies have investigated this compound as a bioisostere, a compound that has similar physical or chemical properties to another, for meso-diaminopimelic acid (m-DAP), a key component of bacterial cell walls. nih.govresearchgate.net This research has shown that this compound can be metabolically incorporated into the peptidoglycan of live bacteria, highlighting its potential as a tool for studying bacterial cell wall biosynthesis and for the development of new antibacterial strategies. nih.gov

Furthermore, the metabolism of cystine and its precursor, cysteine, is a critical area of investigation in various fields, including cancer research. nih.gov The transport and reduction of cystine to cysteine have significant implications for cellular redox balance. nih.gov While most of this research focuses on L-cystine, the unique properties of this compound could offer new avenues for investigation, particularly in understanding and targeting metabolic pathways in disease. nih.gov The ongoing development of advanced analytical techniques, such as RP-HPLC, facilitates the separation and purification of cystine isomers, enabling more detailed studies of their individual properties and biological activities. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

6020-39-9 |

|---|---|

Molekularformel |

C6H12N2O4S2 |

Molekulargewicht |

240.3 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+ |

InChI-Schlüssel |

LEVWYRKDKASIDU-ZXZARUISSA-N |

SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Isomerische SMILES |

C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N |

Kanonische SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Andere CAS-Nummern |

56-89-3 6020-39-9 |

Physikalische Beschreibung |

DryPowde |

Herkunft des Produkts |

United States |

Advanced Synthesis and Chemical Modification of Meso Cystine

Stereoselective Synthetic Methodologies for meso-Cystine and its Analogues

The controlled chemical synthesis of peptides and constructs containing this compound hinges on precise stereoselective techniques and robust protection strategies. These methods are crucial for preventing the formation of undesired diastereomers and for enabling the regioselective formation of disulfide bonds in complex molecules.

Design of Orthogonal Thiol-Protection Strategies for this compound Precursors

The synthesis of peptides containing multiple cysteine residues, particularly for forming specific disulfide bridges like those in this compound, necessitates a sophisticated orthogonal protection strategy. This approach involves the use of different thiol-protecting groups that can be removed under distinct chemical conditions, allowing for the stepwise and directed formation of disulfide bonds. soton.ac.uk

A variety of protecting groups are available for Fmoc solid-phase peptide synthesis (SPPS), the choice of which is critical and depends on the desired final peptide structure. nih.gov For routine synthesis of peptides with free thiol groups, the trityl (Trt) group is often recommended due to its lability to trifluoroacetic acid (TFA), which is used in the final cleavage step from the solid support. nih.gov

For more complex syntheses requiring regioselective disulfide bond formation, a combination of orthogonal protecting groups is employed. soton.ac.uk Common groups used in conjunction with Trt include the acid-labile 4-methoxytrityl (Mmt), the acetamidomethyl (Acm) group, which is stable to TFA but removable with iodine or silver ions, and the tert-butylthio (StBu) group, which is cleaved by reducing agents. soton.ac.uknih.govnih.gov The strategic placement of these groups on L-cysteine and D-cysteine precursors allows for selective deprotection and oxidation to form the desired this compound linkage.

For instance, a combination of Dpm (diphenylmethyl) and Mmt protecting groups can be used for the regioselective synthesis of cyclic peptides with two disulfide bridges. nih.gov The S-Mmt groups can be selectively removed on the solid phase using dilute TFA without affecting the S-Dpm groups, allowing for the formation of the first disulfide bond. nih.gov The use of 4-methoxybenzyl (Mob) as a thiol protecting group, in combination with Trt and Acm, has also been explored to develop universal orthogonal oxidation strategies. soton.ac.uk

Table 1: Common Thiol-Protecting Groups for Orthogonal Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |

| Trityl | Trt | Trifluoroacetic acid (TFA) | Acm, StBu, Mob |

| Acetamidomethyl | Acm | Iodine, Silver (II), Mercury (II) | Trt, TFA-labile groups |

| 4-Methoxytrityl | Mmt | Dilute Trifluoroacetic acid (TFA) | Trt, Acm, Dpm |

| tert-Butylthio | StBu | Reducing agents (e.g., thiols, phosphines) | Acid-labile groups, Acm |

| Diphenylmethyl | Dpm | 95% Trifluoroacetic acid (TFA) | Mmt (with dilute TFA) |

| 4-Methoxybenzyl | Mob | Strong acids (HF, boiling TFA), TFA/thioanisole/DTNP | Trt, Acm |

This table is generated based on data from multiple sources. soton.ac.uknih.govnih.gov

Regioselective Disulfide Formation Approaches in this compound Analogues

Achieving the correct disulfide connectivity in peptides with multiple cysteine residues is a significant synthetic challenge. nih.gov While random oxidation in solution can sometimes yield the desired product, regioselective strategies offer greater control and efficiency. These strategies are directly enabled by the orthogonal protecting groups discussed previously.

The process typically involves the synthesis of a linear peptide precursor with differentially protected cysteine residues. nih.gov The selective deprotection of one pair of cysteine thiols allows for their specific oxidation to form the first disulfide bond. This can be performed either on the solid phase or in solution. nih.gov Subsequent removal of a different protecting group under orthogonal conditions exposes a second pair of thiols for the formation of the next disulfide bond.

For example, in the synthesis of complex toxins with multiple disulfide bridges, an on-resin cyclization approach can be employed. nih.gov This involves the incorporation of orthogonally protected lanthionine (B1674491), a thioether analogue of cystine, followed by selective deprotection and on-resin cyclization. nih.gov A similar principle applies to the formation of this compound bridges. The combination of StBu with other groups like Acm and Trt allows for reliable and regioselective synthesis of peptides with multiple cystine residues. nih.gov

Recent advancements have introduced novel methods for ultrafast and regioselective disulfide bond formation. One such approach utilizes a combination of a small molecule, UV light, and palladium to chemo- and regioselectively activate cysteine residues, enabling the one-pot formation of multiple disulfide bonds. rsc.org

Solid-Phase Synthetic Schemes for this compound Constructs

Solid-phase peptide synthesis (SPPS) is the method of choice for preparing most peptides, including those containing this compound. plos.orgresearchgate.net SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification by simple filtration and washing steps. researchgate.net

The synthesis of this compound-containing peptides via SPPS begins with the attachment of the first amino acid to a resin, such as a chlorotrityl chloride resin. researchgate.netresearchgate.net The peptide chain is then elongated through cycles of Fmoc-deprotection and coupling of the next Fmoc-protected amino acid. researchgate.net For incorporating this compound, orthogonally protected L-cysteine and D-cysteine derivatives are used at the appropriate positions in the sequence.

A key challenge in the SPPS of C-terminal cysteine peptides is the potential for racemization at the α-carbon. researchgate.net This side reaction can be minimized by careful selection of the cysteine protecting group and the base used for Fmoc removal. researchgate.net For instance, the use of Fmoc-Cys(Mmt)-OH with 4-methylpiperidine (B120128) for Fmoc removal has been shown to reduce epimerization. researchgate.net

Once the linear peptide is assembled, the disulfide bond is formed. This can be achieved on-resin, as described in the previous section, or after cleavage of the peptide from the resin. If the Trt group is used for both cysteine residues intended to form the this compound bridge, they are deprotected simultaneously during the final TFA cleavage, and the disulfide bond can be formed by subsequent oxidation in solution. nih.gov

Enzymatic and Biomimetic Approaches to this compound Analogues

Nature employs sophisticated enzymatic machinery to synthesize complex molecules with high stereospecificity. Researchers are increasingly looking to harness these biological catalysts and mimic their strategies for the synthesis of non-natural compounds like this compound analogues.

Lanthionine Synthase-Mediated Pathways for Meso-Lanthionine (B1218204) and Related Peptides

Lanthionines are thioether analogues of cystine, and meso-lanthionine is the structural analogue of this compound. The biosynthesis of lanthionine-containing peptides (lantibiotics) provides valuable insights into potential enzymatic routes for creating similar structures. nih.govingentaconnect.com Lantibiotic biosynthesis involves the dehydration of serine or threonine residues to dehydroamino acids, followed by the intramolecular Michael-type addition of cysteine thiols, a reaction catalyzed by cyclase enzymes. nih.govingentaconnect.com

Studies on the opportunistic oral pathogen Fusobacterium nucleatum have revealed two potential enzymatic pathways for the formation of meso-lanthionine, which is a component of its peptidoglycan. nih.govresearchgate.net

Direct formation by lanthionine synthase: A PLP-dependent lanthionine synthase can catalyze the β-replacement of L-cysteine with a second cysteine molecule. Research has shown that this enzyme can react with D-cysteine, suggesting a direct pathway to meso-lanthionine through the coupling of L-cysteine and D-cysteine. nih.govresearchgate.net Kinetic analysis indicates that D-cysteine reacts with the enzyme-intermediate even faster than L-cysteine. nih.govresearchgate.net

Epimerization of L,L-lanthionine: An alternative pathway involves an enzyme with low sequence identity to diaminopimelate epimerase. This enzyme can convert L,L-lanthionine into meso-lanthionine. nih.govresearchgate.net

These findings highlight the potential of using lanthionine synthases or epimerases for the stereoselective synthesis of meso-lanthionine and, by extension, provide a blueprint for developing enzymatic methods for this compound.

Table 2: Kinetic Parameters for F. nucleatum Lanthionine Epimerase

| Substrate | kcat (s⁻¹) | KM (mM) |

| L,L-lanthionine | 0.07 ± 0.001 | 1.9 ± 0.1 |

This table is generated based on data from a study on the biosynthesis of meso-lanthionine. nih.govresearchgate.net

Chemoenzymatic Strategies for Asymmetric Synthesis

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biocatalysts. This approach is particularly powerful for asymmetric synthesis, where creating a specific stereoisomer is the primary goal. rsc.orgresearchgate.netutupub.fi

Lipases are a class of enzymes frequently used in chemoenzymatic strategies for the kinetic resolution of racemates or the desymmetrization of meso-compounds. utupub.fi In the context of this compound precursors, a lipase (B570770) could be used to selectively acylate one of the two enantiomeric thiol-containing precursors, allowing for their separation.

Another powerful chemoenzymatic strategy involves N-to-S acyl transfer. researchgate.net This process can be used to convert stable chiral amides into more reactive thioesters. researchgate.net A novel cysteine-derived oxazolidinone has been developed that acts as both a chiral auxiliary for asymmetric transformations and an acyl transfer agent. researchgate.net The resulting thioesters are versatile intermediates that can be used in a variety of subsequent chemical or enzymatic reactions. This strategy provides a route to highly valuable chiral scaffolds, including noncanonical amino acids. researchgate.net Such approaches could be adapted for the asymmetric synthesis of protected D-cysteine or L-cysteine derivatives, which are the building blocks for this compound.

Biomimetic approaches also offer a promising avenue. The biosynthesis of lantibiotics, where cyclization occurs via a Michael addition of a cysteine thiol to a dehydroalanine (B155165) residue, has inspired chemical syntheses. soton.ac.uksoton.ac.uk Studies on the precursor to the B ring of the lantibiotic subtilin showed that this cyclization can occur stereospecifically, yielding meso-lanthionine. soton.ac.uk This demonstrates that the inherent conformational preferences of a peptide backbone can direct the stereochemical outcome of a reaction, a principle that can be exploited in the design of biomimetic syntheses of this compound-containing cyclopeptides.

Chemical Modifications of this compound Residues

The chemical modification of this compound, a diastereomer of cystine composed of one L-cysteine and one D-cysteine residue, leverages the reactivity of its constituent cysteine moieties. The thiol group (-SH) of cysteine is highly nucleophilic, particularly in its deprotonated thiolate form, making it a prime target for selective chemical derivatization. creative-biolabs.com While much of the existing research focuses on L-cysteine due to its prevalence in natural proteins, the principles and chemical reactions are directly applicable to this compound. These modifications are crucial for applications ranging from peptide stapling to the development of bioconjugates. explorationpub.comchinesechemsoc.org

The modification of cysteine residues, and by extension this compound, can be categorized into reversible and irreversible derivatization strategies. This allows for the creation of stable conjugates or linkages that can be cleaved under specific conditions.

Irreversible Derivatization: Irreversible modifications form stable, covalent bonds that are not readily cleaved. A primary example is the reaction of cysteine's thiol group with alkylating agents.

Alkylation: Haloacetamides (like iodoacetamide) and N-ethylmaleimide (NEM) are classic reagents for the irreversible alkylation of cysteine residues. nih.govroyalsocietypublishing.org These reactions proceed via nucleophilic attack of the thiolate anion on the electrophilic carbon of the reagent, forming a stable thioether bond. royalsocietypublishing.org

Michael Addition: Maleimides are among the most frequently used reagents for cysteine bioconjugation. royalsocietypublishing.orgnih.gov The reaction involves a Michael addition of the thiol across the double bond of the maleimide (B117702) ring. royalsocietypublishing.org While generally considered stable, the resulting thiosuccinimide linkage can undergo reversal under certain conditions, particularly in the presence of other thiols.

Reversible Derivatization: Reversible strategies are valuable for applications requiring the release of a molecule or the restoration of the original thiol.

Disulfide Exchange: The formation of disulfide bonds is a common reversible modification. Cysteine thiols can react with activated disulfides, such as those in Ellman's reagent, to form new mixed disulfides. royalsocietypublishing.org These linkages are stable but can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), restoring the free thiol. ucl.ac.uk

Thioether Adducts from Cysteine Sulfenic Acid: A more advanced strategy involves the oxidation of the cysteine thiol to a cysteine sulfenic acid (Cys-SOH). This oxoform can then react with specific linear C-nucleophiles to form thioether adducts. The stability of these adducts can be tuned, allowing for reversibility under reducing conditions over timescales ranging from minutes to days. nih.gov Bromomaleimide-based reagents have also been developed for reversible cysteine modification, reverting to the free cysteine in the presence of reducing agents. ucl.ac.uk

| Derivatization Type | Reagent Class | Example Reagent | Bond Formed | Key Characteristics |

| Irreversible | Haloacetyl | Iodoacetamide | Thioether | Stable covalent bond |

| Irreversible | Michael Acceptor | N-Ethylmaleimide (NEM) | Thiosuccinimide | Fast kinetics, generally stable royalsocietypublishing.org |

| Reversible | Activated Disulfide | Ellman's Reagent | Disulfide | Cleavable with reducing agents royalsocietypublishing.orgucl.ac.uk |

| Reversible | C-Nucleophile (post-oxidation) | β-ketoesters | Thioether | Tunable reversibility under reducing conditions nih.gov |

| Reversible | Bromomaleimide | - | Thiosuccinimide derivative | Reverts to free thiol with reducing agents ucl.ac.uk |

Site-selective bioconjugation aims to modify a specific amino acid residue within a larger molecule, such as a peptide or protein. Cysteine is an ideal target for such strategies due to its high nucleophilicity and relatively low natural abundance. creative-biolabs.com These strategies, developed for cysteine-containing molecules, are directly applicable to molecules incorporating this compound.

N-Terminal Cysteine Targeting: The presence of a cysteine at the N-terminus of a peptide provides a unique reactive handle. The adjacent amino group can participate in the reaction, enabling high selectivity. nih.gov Native Chemical Ligation (NCL) is a prominent example, where a peptide with an N-terminal cysteine reacts with another peptide ending in a C-terminal thioester. rsc.org Other reagents, such as 2-cyanobenzothiazole (CBT) and 2-formylphenylboronic acid (2-FPBA), also show high selectivity for N-terminal cysteines. nih.gov

π-Clamp Mediated Arylation: For achieving regioselectivity among multiple cysteine residues, sequence-selective strategies have been developed. The "π-clamp" method utilizes a specific peptide sequence (e.g., Phe-Cys-Pro-Phe) that enhances the reactivity of the embedded cysteine towards perfluoroaryl electrophiles. mit.edu This allows for the selective modification of the target cysteine even in the presence of other, more exposed cysteine residues. mit.edu

Stapled Peptides: Bifunctional reagents can be used to crosslink two cysteine residues within a peptide, creating a "stapled" macrocyclic structure. chinesechemsoc.org Reagents with two reactive sites, such as dichloroacetone or dibromomaleimides, can react with two proximal cysteine thiols. This technique is used to constrain peptide conformation, often enhancing stability and biological activity. chinesechemsoc.orgucl.ac.uk

| Strategy | Target | Typical Reagents/Method | Application | Reference |

| Native Chemical Ligation (NCL) | N-Terminal Cysteine | Peptide Thioesters | Peptide/Protein Synthesis & Ligation | nih.govrsc.org |

| π-Clamp Technology | Specific Cysteine in a Recognition Sequence | Perfluoroaryl Electrophiles | Site-Selective Protein Modification | mit.edu |

| Peptide Stapling | Two Cysteine Residues | Dihaloalkanes, Dibromomaleimides | Conformational Constraint of Peptides | chinesechemsoc.orgucl.ac.uk |

The thiol-ene reaction is a powerful "click" chemistry transformation that involves the radical-mediated addition of a thiol to an alkene (an "ene"), forming a stable thioether linkage. frontiersin.orgnih.gov This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, making it ideal for modifying peptides and other biomolecules containing this compound under mild, often physiological, conditions. frontiersin.orgresearchgate.net

The reaction is typically initiated by light (photocatalysis) or a radical initiator. nih.govresearchgate.net The process involves the generation of a thiyl radical from the cysteine residue, which then adds across the double bond of the alkene. rsc.org This is followed by a hydrogen atom transfer (HAT) to generate the final product and propagate the radical chain. rsc.org

Key applications relevant to this compound modification include:

Peptide Macrocyclization: Peptides containing both a cysteine residue and an alkene-functionalized amino acid (e.g., a lysine (B10760008) modified with an allyloxycarbonyl group) can be cyclized via an intramolecular thiol-ene reaction. frontiersin.org

Glycosylation and Lipidation: The thiol-ene reaction provides a method for attaching carbohydrate or lipid moieties to cysteine-containing peptides. This is achieved by reacting the peptide with an alkene-functionalized sugar or fatty acid. frontiersin.org

Surface Functionalization: Thiol-ene chemistry can be used to attach cysteine-containing molecules to material surfaces, such as silicon wafers or nanoparticles, that have been pre-functionalized with alkene groups. nih.govrsc.org

Conventional photocatalytic methods for cysteine modification, including many thiol-ene reactions, often rely on UV or blue light. acs.orgfigshare.com This high-energy light can potentially damage sensitive biological molecules and has limited penetration depth in biological tissues. The development of methods using lower-energy red light represents a significant advancement.

Recent research has demonstrated photocatalytic thiol-ene reactions that operate efficiently using red light (wavelengths > 600 nm). acs.orgfigshare.com These systems typically employ porphyrin-based photocatalysts, which can absorb red light and initiate the necessary radical chemistry in aqueous media. acs.orgfigshare.com

The key advantages of red-light-induced modification include:

Biocompatibility: Red light is less damaging to cells and tissues than UV light. acs.org

Deeper Penetration: The longer wavelength allows light to penetrate further into materials and biological samples. researchgate.net

High Selectivity: The reaction remains highly selective for cysteine residues. acs.org

This methodology has been successfully applied to the modification of cysteine residues within complex peptides and proteins and can also be extended to induce cysteinyl desulfurization. acs.orgfigshare.com Given that the reactivity is centered on the thiol group, these red-light-induced techniques are directly applicable to the modification of molecules containing this compound, expanding the toolbox for creating advanced bioconjugates under exceptionally mild conditions. figshare.com

Mechanistic Studies of Meso Cystine in Redox Chemistry

Thiol-Disulfide Exchange Mechanisms Involving meso-Cystine

Thiol-disulfide exchange is a fundamental reaction in biochemistry where a thiolate anion attacks a disulfide bond. researchgate.net This SN2-type nucleophilic substitution reaction is crucial for the formation and rearrangement of disulfide bonds in proteins. nih.govlibretexts.org The process begins with the deprotonation of a thiol group to form a more reactive thiolate. researchgate.netjsta.cl This thiolate then attacks one of the sulfur atoms of the disulfide bond in this compound, leading to the formation of a mixed disulfide intermediate. nih.gov This reaction is reversible, and the direction is influenced by the redox environment and the relative concentrations of thiols and disulfides. wikipedia.org

The rate of thiol-disulfide exchange is dependent on several factors, including the pKa of the participating thiols and the stability of the disulfide bond. researchgate.net A lower pKa facilitates the formation of the nucleophilic thiolate, thereby increasing the reaction rate. jsta.cl The unique stereochemistry of this compound, where the two chiral centers have opposite configurations, influences its physical and chemical properties, which in turn can affect the kinetics and thermodynamics of the exchange reaction. ontosight.ai

Investigation of Redox Potentials and pKa Considerations in Biological Contexts

The cysteine/cystine (Cys/CySS) couple is the predominant low-molecular-weight thiol/disulfide system in human plasma and plays a crucial role in controlling the redox state of proteins on the cell surface and in the extracellular space. caldic.complos.org The redox potential (Eh) of the Cys/CySS pool is a key indicator of the extracellular redox environment. In healthy adults, the plasma Eh of Cys/CySS is approximately -80 mV. plos.org An oxidized state is associated with various inflammatory conditions. plos.org

The pKa of the cysteine thiol group is a critical determinant of its reactivity. researchgate.net While the pKa of a free cysteine thiol is around 8.3, it can vary significantly within a protein due to the local microenvironment. vanderbilt.eduhmdb.cawikipedia.org Factors such as hydrogen bonding and electrostatic interactions with neighboring amino acid residues can lower the pKa, making the cysteine more susceptible to deprotonation to the reactive thiolate form, even at neutral pH. researchgate.netunl.edu The specific pKa values of cysteine residues within proteins are crucial for their function in catalysis and redox regulation. researchgate.netnih.gov For instance, a lower pKa enhances the nucleophilicity of the cysteine, promoting its participation in thiol-disulfide exchange reactions. nih.gov

Table 1: pKa Values of Selected Amino Acid Side Chains

| Amino Acid | Side Chain pKa (at 25 °C) |

|---|---|

| Cysteine | 8.37 vanderbilt.edu |

| Aspartic Acid | 3.90 vanderbilt.edu |

| Glutamic Acid | 4.07 vanderbilt.edu |

| Histidine | 6.04 vanderbilt.edu |

| Lysine (B10760008) | 10.54 vanderbilt.edu |

| Arginine | 12.48 vanderbilt.edu |

| Tyrosine | 10.46 vanderbilt.edu |

This table is interactive. You can sort and filter the data.

Interaction of this compound with Reactive Oxygen and Nitrogen Species

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal metabolism and in response to environmental stressors. researchgate.netnih.gov Cysteine residues are particularly susceptible to oxidation by ROS due to the high nucleophilicity of the thiol group. imrpress.com The interaction with ROS, such as hydrogen peroxide (H₂O₂), can lead to the oxidation of cysteine to form a sulfenic acid (R-SOH). researchgate.netnih.gov This initial oxidation product is often a key intermediate in redox signaling pathways. researchgate.net Further oxidation can lead to the formation of sulfinic acid (R-SO₂H) and ultimately sulfonic acid (R-SO₃H), which are generally irreversible modifications. researchgate.netmdpi.com

Role in Protein Oxidative Folding and Disulfide Bond Formation Dynamics

Disulfide bonds are critical for the structural integrity and stability of many proteins, particularly those that are secreted or located on the cell surface. sciencepg.comcreative-proteomics.com The formation of these bonds, a process known as oxidative folding, occurs in the endoplasmic reticulum and is a key step in protein maturation. nih.gov

Disulfide bonds can be formed within a single polypeptide chain (intrachain) or between different polypeptide chains (interchain). sciencepg.comuniprot.org Intrachain bonds are crucial for stabilizing the tertiary structure of a protein, creating loops and domains that are essential for its function. creative-proteomics.comuniprot.org Interchain bonds link separate polypeptide subunits, contributing to the formation of quaternary structures. sciencepg.com The formation of the correct disulfide bonds is a highly specific process, guided by the folding of the protein, which brings the appropriate cysteine residues into close proximity. nih.gov The presence of this compound in the cellular environment can influence the pool of available cysteine for these reactions through thiol-disulfide exchange.

The covalent nature of disulfide bonds provides significant stability to the protein structure, making it more resistant to denaturation by heat or chemical agents. creative-proteomics.comwikipedia.org These bonds act as crosslinks that hold the folded polypeptide chain in its correct three-dimensional conformation. creative-proteomics.com The disruption of even a single disulfide bond can lead to misfolding and loss of protein function, which has been linked to various diseases. sciencepg.com The dynamic nature of disulfide bond formation and breakage, mediated by thiol-disulfide exchange with molecules like this compound, allows for the correction of non-native disulfide bonds during protein folding, ensuring that the protein achieves its proper, functional conformation. creative-proteomics.com This process of disulfide shuffling is essential for the fidelity of protein folding. wikipedia.org

Formation of Intra- and Inter-chain Disulfide Linkages

Enzyme-Mediated Redox Control Systems and this compound Interplay

Cells have evolved sophisticated enzymatic systems to control the redox state of thiols and disulfides, ensuring proper protein function and protecting against oxidative stress. nih.gov The thioredoxin (Trx) and glutaredoxin (Grx) systems are two major players in this process. nih.govresearchgate.net

The Trx system, consisting of thioredoxin reductase, NADPH, and thioredoxin, catalyzes the reduction of disulfide bonds in proteins. ahajournals.orguni-regensburg.demdpi.com Thioredoxin contains a highly reactive Cys-X-X-Cys active site motif that directly reduces substrate disulfides. mdpi.com The resulting oxidized thioredoxin is then reduced by thioredoxin reductase using electrons from NADPH. uni-regensburg.de The Trx system can interact with this compound by reducing it back to two molecules of cysteine, thereby influencing the cellular thiol-disulfide balance. Some studies have shown that specific thioredoxin-related proteins can directly reduce L-cystine. uni-regensburg.de

The glutaredoxin (Grx) system utilizes glutathione (B108866) (GSH) and glutathione reductase to catalyze the reduction of glutathione-mixed disulfides on proteins (deglutathionylation). nih.govebi.ac.uk Glutaredoxins also contain a CXXC active site and can reduce protein disulfides. ebi.ac.uk The interplay with this compound occurs through the broader thiol-disulfide network, where GSH can react with this compound, and the resulting mixed disulfides can be substrates for the Grx system. Both the Trx and Grx systems are critical for maintaining a reducing intracellular environment and for regulating the activity of numerous proteins through the redox state of their cysteine residues. nih.gov

Advanced Analytical and Spectroscopic Characterization of Meso Cystine

Chromatographic Techniques for Chiral Resolution and Quantification

The separation of cystine stereoisomers, including the meso form, is a significant challenge in analytical chemistry due to their identical mass and similar chemical properties. Chromatographic techniques are paramount in resolving these isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of amino acids, including the stereoisomers of cystine. jascoinc.comwaters.com The separation of these chiral compounds can be achieved through two primary HPLC approaches: direct separation using a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent. researchgate.net

Direct methods often employ columns with chiral selectors that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. For instance, cyclodextrin-based columns and macrocyclic glycopeptide phases have been utilized for chiral separations. sigmaaldrich.com The choice of mobile phase, often a combination of acetonitrile (B52724) and methanol (B129727) in water, is crucial for optimizing these separations. sigmaaldrich.com

UPLC systems, with their smaller particle-sized columns, offer higher resolution, speed, and sensitivity compared to traditional HPLC. dtu.dknih.gov This enhanced performance is particularly beneficial for resolving the closely eluting peaks of derivatized amino acid stereoisomers. mdpi.com

Table 1: HPLC/UPLC Methods for Cystine Stereoisomer Analysis

| Technique | Column Type | Detection Method | Key Findings |

|---|---|---|---|

| HPLC | Chiral Stationary Phase (e.g., CROWNPAK CR(+)) | Circular Dichroism (CD) | Enables direct separation and detection of stereoisomers. jascoinc.com |

| UPLC | Reversed-Phase (e.g., C18) with pre-column derivatization | Fluorescence, Mass Spectrometry | Provides high-resolution separation of derivatized isomers, increasing throughput. waters.comdtu.dk |

| UPLC | Long reverse-phase column | FT-MS | Allows for high-resolution chromatography to separate different forms of modified cysteine thiols. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of amino acid stereoisomers, including meso-cystine. researchgate.net While mass spectrometry itself cannot distinguish between stereoisomers, its combination with a chiral chromatographic separation allows for their individual detection and quantification. researcher.life

Tandem mass spectrometry (MS/MS) is particularly useful for analyzing complex biological samples. In a typical LC-MS/MS workflow for cystine analysis, the precursor ion corresponding to protonated cystine (m/z 241) is selected and fragmented. mdpi.com The resulting product ions, such as m/z 152 and m/z 74, are then monitored for quantification, a technique known as selected reaction monitoring (SRM). mdpi.com The choice of product ion can depend on the collision energy used. mdpi.com High-resolution mass spectrometry can aid in the accurate assignment of fragment ion identities. mdpi.com

The fragmentation of protonated cystine primarily involves the cleavage of the disulfide (S-S) and carbon-sulfur (C-S) bonds. mdpi.com A significant fragmentation pathway leads to the formation of protonated cysteine. mdpi.com It's important to note that some common fragment ions, like m/z 74, can originate from different parts of the cystine molecule, which has implications for the design of quantitative assays using stable isotope-labeled internal standards. mdpi.com

Table 2: LC-MS/MS Parameters for Cystine Analysis

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Precursor Ion (m/z) | 241 | Represents the protonated cystine molecule. mdpi.com |

| Product Ions (m/z) | 152, 74 | Used for quantification in Selected Reaction Monitoring (SRM). mdpi.com |

| Collision Energy | Variable | Influences the relative abundance of product ions. mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | Commonly used for amino acid analysis. researchgate.net |

| Chromatography | Chiral or Reversed-Phase with derivatization | To separate stereoisomers before MS detection. |

Ion-Exchange Chromatography for Stereoisomer Separation and Analysis

Ion-exchange chromatography (IEC) is a classic and reliable method for the separation and determination of amino acids based on their charge characteristics. cabidigitallibrary.org This technique can be employed to separate diastereomers of lanthionine (B1674491), a compound structurally related to cystine. The separation of meso-lanthionine (B1218204) from its L- and D-isomers has been successfully achieved using columns of ion-exchange resins like Dowex 50.

The separation of cystine itself on an ion-exchange column is highly sensitive to the pH, temperature, and ionic strength of the buffer. cabidigitallibrary.org By carefully controlling these parameters, the elution profile of cystine and its stereoisomers can be manipulated to achieve separation from other amino acids. cabidigitallibrary.org For instance, increasing the pH and temperature can accelerate the movement of cystine down the column. cabidigitallibrary.org Lowering the temperature can improve the resolution between certain amino acids like threonine and serine, which can be crucial for obtaining a clean separation of adjacent peaks. cabidigitallibrary.org

Advanced Marfey's Method for Absolute Configuration Determination

Marfey's method is a well-established technique for determining the absolute configuration of amino acids. researchgate.netacs.org The "advanced" version of this method involves derivatizing the amino acid hydrolysate with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) or its D-enantiomer, followed by LC-MS analysis. nih.govcapes.gov.brnih.gov This derivatization creates diastereomers that can be separated on a standard reversed-phase HPLC column. acs.org

The advanced Marfey's method has been successfully applied to determine the absolute configurations of amino acids with a "meso" configuration, including cystine. capes.gov.brnih.gov A key observation in the analysis of this compound is that the retention time of its derivative does not change regardless of whether the L- or D-form of the derivatizing reagent is used. capes.gov.brnih.gov Typically, the LL- and meso-isomers elute before the DD-isomer. capes.gov.brnih.gov The complementary use of different solvent systems, such as those containing acetonitrile versus methanol, can be effective in achieving high-resolution chromatograms. capes.gov.brnih.gov

Table 3: Elution Behavior of Cystine Isomers using Advanced Marfey's Method

| Isomer | Derivatizing Reagent | General Elution Order | Key Observation |

|---|---|---|---|

| L-Cystine | L-FDLA | LL-isomer elutes before DD-isomer. capes.gov.brnih.gov | Forms L-FDLA-L-Cys-L-FDLA. |

| D-Cystine | L-FDLA | DD-isomer elutes later. capes.gov.brnih.gov | Forms L-FDLA-D-Cys-L-FDLA. |

| This compound | L-FDLA or D-FDLA | Elutes closely to the LL-isomer. capes.gov.brnih.gov | Retention time is unchanged with either L- or D-FDLA. capes.gov.brnih.gov |

Capillary Electrophoresis and Capillary Electrochromatography for Chiral Separations

Capillary electrophoresis (CE) and capillary electrochromatography (CEC) are high-efficiency separation techniques that can be applied to the chiral analysis of amino acids. nih.gov In CEC, a stationary phase is incorporated into the capillary, combining principles of both electrophoresis and chromatography. nih.gov

For chiral separations, the capillary can be modified with a chiral selector. L-cysteine modified metal-organic frameworks have been used as chiral stationary phases in CEC for enantioseparation. xjtu.edu.cn Open-tubular CEC (OT-CEC) is a modality where the stationary phase is coated on the inner wall of the capillary. nih.gov Porphyrins and their metal complexes have also been used as capillary wall modifiers for the separation of peptides. natureblink.com While direct applications to this compound are not extensively detailed, the principles of these techniques demonstrate their potential for such challenging chiral separations.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a crucial step in the analysis of amino acids like this compound, particularly for enhancing detection sensitivity and improving chromatographic separation. nih.gov

Cystine and its reduced form, cysteine, often exhibit poor response with common detection methods. nih.govresearchgate.net Derivatization converts them into products with properties more suitable for detection, such as high fluorescence or strong UV absorbance. nih.govresearchgate.net For example, o-phthaldialdehyde (OPA) in the presence of a thiol like 2-mercaptoethanol (B42355) is a widely used reagent that forms highly fluorescent adducts with most primary amino acids. nih.govresearchgate.net However, cystine itself gives a low fluorescence yield with this reagent. nih.govresearchgate.net To overcome this, cystine is typically reduced to cysteine and then derivatized. nih.govresearchgate.net Alternatively, cystine can be oxidized to cysteic acid, which then forms a highly fluorescent product with OPA/2-mercaptoethanol. nih.govresearchgate.net

Another strategy involves derivatization with reagents that introduce a chromophore or a fluorophore. N-(2-ferroceneethyl)maleimide (FEM) is an electroactive derivatizing agent that reacts with the thiol group of cysteine. researchgate.net For GC-MS analysis, silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create volatile derivatives.

In the context of chiral separations, derivatization with a chiral reagent, as seen in Marfey's method, converts enantiomers and diastereomers into a set of diastereomers that can be resolved on a non-chiral column. researchgate.net

Table 4: Common Derivatization Reagents for Cystine/Cysteine Analysis

| Reagent | Target Functional Group | Detection Method | Purpose |

|---|---|---|---|

| o-Phthaldialdehyde (OPA) / 2-Mercaptoethanol | Primary amine (after reduction of disulfide bond) | Fluorescence | Enhances detection sensitivity. nih.govresearchgate.net |

| Performic Acid | Disulfide bond | Fluorescence (after subsequent OPA derivatization) | Oxidizes cystine to cysteic acid for improved fluorescence. nih.govresearchgate.net |

| 1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) | Primary amine | UV/MS | Creates diastereomers for chiral separation. capes.gov.brnih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amine, Thiol, Hydroxyl | Mass Spectrometry (GC-MS) | Creates volatile derivatives for gas chromatography. |

| p-Hydroxymercuribenzoate (pHMB) | Thiol (cysteine) | MALDI-MS | Determines free sulfhydryl groups by mass shift. nih.gov |

Pre-column and Post-column Derivatization Reagents

The analysis of this compound, particularly in complex biological matrices, often necessitates derivatization to enhance its detectability and improve chromatographic separation. Derivatization can occur either before (pre-column) or after (post-column) separation by high-performance liquid chromatography (HPLC).

Given that this compound possesses two primary amine groups and a disulfide bond, different reagents can be employed. For reagents targeting the thiol group, a preliminary reduction step is required to break the disulfide bond of this compound, yielding two molecules of cysteine (one D- and one L-cysteine).

Key Derivatization Reagents:

Monobromobimane (B13751) (mBBr): This is a highly specific pre-column derivatizing agent for thiols, rendering them fluorescent. mdpi.comnih.gov For the analysis of this compound, an initial reduction step is essential to expose the thiol groups of the constituent cysteine residues. The resulting cysteine-bimane adducts are stable and can be quantified with high sensitivity using fluorescence detection. mdpi.comscience.gov The reaction with monobromobimane occurs at a basic pH, with optimal conditions often around pH 9.0 to ensure a clear chromatogram. mdpi.com

Dansyl Chloride (DNS-Cl): Dansyl chloride reacts with the primary amino groups of this compound under alkaline conditions to produce highly fluorescent derivatives. This pre-column derivatization allows for sensitive detection without the need for an initial reduction step. The resulting dansylated this compound can be separated by reversed-phase HPLC.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Similar to Dansyl Chloride, FMOC-Cl is a pre-column derivatization reagent that reacts with primary and secondary amines to form stable, fluorescent adducts. nih.gov This makes it suitable for the direct derivatization of this compound's amino groups, enabling its quantification in samples. nih.gov

o-Phthalaldehyde (OPA): OPA is a widely used reagent that reacts with primary amines in the presence of a thiol co-reagent (like N-acetyl-L-cysteine) to form fluorescent isoindole derivatives. nih.govacademicjournals.org This method is typically employed in pre-column derivatization and can be fully automated. nih.govacademicjournals.org

Table 1: Summary of Derivatization Reagents for meso-Cystine Analysis

| Reagent | Target Functional Group | Derivatization Step | Detection Method | Key Features |

|---|---|---|---|---|

| Monobromobimane (mBBr) | Thiol (after reduction) | Pre-column | Fluorescence | High specificity for thiols; requires initial reduction of disulfide bond. mdpi.comnih.gov |

| Dansyl Chloride (DNS-Cl) | Primary Amine | Pre-column | Fluorescence | Reacts directly with amino groups; no reduction needed. |

| FMOC-Cl | Primary Amine | Pre-column | Fluorescence | Forms stable and highly fluorescent derivatives with amino groups. nih.gov |

| o-Phthalaldehyde (OPA) | Primary Amine | Pre-column | Fluorescence | Rapid reaction; often used with a thiol co-reagent. nih.govacademicjournals.org |

Functionalization for Spectroscopic Readout and Fluorescence Sensing

Functionalization strategies are employed to develop specific probes for the detection of cystine and related thiols, often for applications in biological imaging and sensing. These methods typically rely on chemical reactions that trigger a change in a spectroscopic signal, most commonly fluorescence.

For this compound, detection via these methods would first involve its reduction to D- and L-cysteine. The resulting cysteine molecules can then participate in reactions that induce a "turn-on" or ratiometric fluorescence response.

BODIPY-Based Probes: Boron-dipyrromethene (BODIPY) dyes are versatile fluorophores used in designing sensors. researchgate.net Probes can be functionalized with groups that are cleaved or modified by cysteine, leading to a significant change in fluorescence. For example, a nitrothiophenolate BODIPY derivative can act as a "turn-on" fluorescent sensor for cysteine, allowing for its discrimination from other biothiols like homocysteine and glutathione (B108866). researchgate.net

Nanoparticle-Based Sensors: Gold nanoparticles (AuNPs) functionalized with fluorescent dyes can serve as sensitive probes. researchgate.net In one approach, BODIPY-functionalized AuNPs can be used where the fluorescence is initially quenched. The presence of cysteine can displace the dye from the nanoparticle surface, restoring its fluorescence and enabling detection. researchgate.net

Quantum Dot Probes: Nitrogen-doped carbon quantum dots (CQDs) have been developed for the "turn-on" fluorescence determination of cystine. nih.gov The mechanism involves the oxidation of the CQDs by cystine, which decreases photoinduced electron transfer (PET) and leads to fluorescence enhancement. nih.gov This method has been successfully applied to detect cystine in human blood plasma and urine samples, with a linear detection range from 10 nM to 10 μM. nih.gov

These functionalization approaches provide high sensitivity and selectivity, making them suitable for detecting low concentrations of cystine in complex biological environments. researchgate.netacs.org

Spectroscopic Analysis of this compound Molecular Structure and Conformation

Spectroscopic techniques are indispensable for the detailed investigation of the molecular structure, stereochemistry, and conformational dynamics of this compound.

Raman Spectroscopy and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Vibrational spectroscopy methods like Raman and ATR-FTIR provide a molecular fingerprint, allowing for the identification of functional groups and the characterization of bond vibrations within this compound.

Raman Spectroscopy: This technique is particularly sensitive to non-polar bonds, making it an excellent tool for studying the disulfide (S-S) and carbon-sulfur (C-S) bonds that define the cystine structure. The Raman spectrum of cystine shows characteristic peaks corresponding to the S-S stretching vibration, typically observed in the 425–575 cm⁻¹ range. researchgate.net The C-S stretching vibrations also produce distinct peaks. These spectral features can be used to distinguish cystine from its constituent amino acid, cysteine, which lacks the disulfide bond but shows a prominent thiol (S-H) peak around 2533 cm⁻¹. researchgate.net Resonance Raman spectroscopy has also been employed to study heme-related compounds, providing detailed information on molecular vibrations. acs.orgresearchgate.net

ATR-FTIR Spectroscopy: FTIR spectroscopy is complementary to Raman, providing strong signals for polar functional groups like the amine (N-H) and carboxyl (C=O, O-H) groups. ATR-FTIR allows for the analysis of solid or liquid samples with minimal preparation. nih.gov The spectra provide information on the hydrogen bonding and ionization state of the amino and carboxyl groups.

Table 2: Key Vibrational Frequencies for Cystine

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| S-S Stretch | 425 - 575 | Raman | researchgate.net |

| C-S Stretch | 630 - 760 | Raman, FTIR | nih.gov |

| N-H Bending | ~1500 - 1650 | FTIR | nih.gov |

| C=O Stretch | ~1580 - 1740 | FTIR | nih.gov |

| S-H Stretch (in Cysteine) | ~2533 | Raman | researchgate.net |

Circular Dichroism for Stereochemical and Conformational Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for analyzing chiral molecules and investigating the secondary and tertiary structure of proteins. nih.govpnas.org

A key feature of this compound is that it is a meso compound. It contains two chiral centers of opposite configuration (one R and one S). Due to an internal plane of symmetry, the molecule as a whole is achiral and therefore optically inactive. As a result, This compound does not produce a signal in a CD spectrum.

This property is in stark contrast to its diastereomers, L-cystine (R,R) and D-cystine (S,S), which are chiral and thus CD-active. The CD spectrum of L-cystine exhibits characteristic bands that are sensitive to the conformation around the disulfide bond. pnas.orgnih.gov The absence of a CD signal is a definitive method for distinguishing this compound from its chiral isomers. This makes CD an invaluable tool for stereochemical verification. researchgate.net

X-ray Diffraction and Crystallography of this compound and its Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic structure of a molecule. unica.it While data for underivatized this compound is scarce, the crystal structure of a closely related derivative, meso-3,3'-dithiobisvaline dihydrate (meso-penicillamine disulfide), has been determined. iucr.org

This study revealed that the molecule exists as a di-zwitterion. iucr.org The crystal structure is monoclinic with the space group P2₁/c. iucr.org The sulfur-sulfur bond length was found to be 2.032 Å, and the C-S-S-C dihedral angle, which defines the conformation of the disulfide bridge, is 119.4°. iucr.org This conformation differs from the helical sense typically observed in other cystine compounds. The molecular packing is dominated by an extensive network of hydrogen bonds. iucr.org X-ray diffractometry is also a principal method for analyzing the composition of kidney stones, which can sometimes contain L-cystine. nih.gov

Table 3: Crystallographic Data for meso-3,3'-dithiobisvaline Dihydrate

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₀H₂₀N₂O₄S₂·2H₂O | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| Cell Dimensions | a = 12.586 Å, b = 9.949 Å, c = 12.432 Å, β = 92.29° | iucr.org |

| S-S Bond Length | 2.032 Å | iucr.org |

| CSSC Torsion Angle | 119.4° | iucr.org |

| R Index | 0.062 | iucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and conformation in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Studies comparing the NMR spectra of L-cystine and this compound in aqueous solutions have revealed significant structural differences. researchgate.netscilit.com Analysis of chemical shifts and spin-spin coupling constants for the three-spin systems in these molecules indicates that the possible configurations for L-cystine are stabilized by intramolecular interactions between its two identical halves. researchgate.net In contrast, no such stabilization is observed for this compound, reflecting its different stereochemical arrangement. researchgate.net The charge on the molecule, which varies with the pH of the solution, plays a major role in determining the chemical shifts of the protons and carbons in these compounds. researchgate.net

Electrochemical Sensing and Biosensor Development for this compound

The selective and sensitive detection of specific stereoisomers of amino acids is a significant challenge in analytical chemistry, with important implications for clinical diagnostics, pharmacology, and food science. Cystine, which exists as L-cystine, D-cystine, and the diastereomeric this compound, presents a unique analytical challenge due to the subtle structural differences between its isomers. While extensive research has been conducted on the electrochemical detection of L-cysteine and the chiral discrimination of L- and D-cystine, specific studies focusing solely on the electrochemical sensing of this compound are less common in the literature. However, the principles and methodologies developed for enantioselective and diastereoselective analysis provide a strong foundation for the development of sensors for this compound.

The development of electrochemical sensors for cystine isomers typically involves the modification of an electrode surface with a chiral selector that exhibits differential binding affinity towards the different stereoisomers. This differential interaction is then transduced into a measurable electrochemical signal, such as a change in current or potential.

Detailed Research Findings

Research into the electrochemical discrimination of cystine enantiomers offers valuable insights that are applicable to the detection of this compound. A notable study reported a novel enantioselective electrochemical biosensor for the discrimination of D- and L-cystine using a glassy carbon electrode (GCE) modified with reduced graphene oxide and β-cyclodextrin (rGO/β-CD). nih.gov Cyclodextrins are common chiral selectors due to their hydrophobic inner cavity and hydrophilic outer surface, which can form inclusion complexes with guest molecules, with the stability of these complexes being dependent on the stereochemistry of the guest.

In this study, the electrochemical behaviors of D- and L-cystine were investigated using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). A clear separation between the oxidation peak potentials for D- and L-cystine was observed, demonstrating the enantioselective nature of the sensor. nih.gov While this particular study focused on the enantiomers, the principle of using a chiral selector that can form diastereomeric complexes with different binding energies is directly applicable to the differentiation of this compound from its enantiomeric counterparts.

The performance of such electrochemical sensors is characterized by several key parameters, including the linear range, limit of detection (LOD), and sensitivity. For the rGO/β-CD/GCE sensor, distinct analytical performance was achieved for D- and L-cystine, as detailed in the tables below. nih.gov

Table 1: Performance of rGO/β-CD/GCE Sensor for D-Cystine Detection

| Analytical Method | Linear Range (μM) | Limit of Detection (LOD) (μM) |

|---|---|---|

| Differential Pulse Voltammetry | 1.0 - 10.0 | - |

| Chronoamperometry | 10.0 - 100.0 | - |

Data derived from a study on D- and L-cystine discrimination. nih.gov

Table 2: Performance of rGO/β-CD/GCE Sensor for L-Cystine Detection

| Analytical Method | Linear Range (μM) | Limit of Detection (LOD) (μM) |

|---|---|---|

| Differential Pulse Voltammetry | 1.0 - 10.0 | - |

| Chronoamperometry | 10.0 - 100.0 | - |

Data derived from a study on D- and L-cystine discrimination. nih.gov

Molecular docking studies in the same research indicated different interaction energies and binding constants for the inclusion complexes of D- and L-cystine with β-cyclodextrin, further explaining the experimental observations. The interaction energies were calculated to be -4.8 kcal/mol for D-cystine and -5.3 kcal/mol for L-cystine, with corresponding binding constants of 3.32 × 10³ M⁻¹ and 7.71 × 10³ M⁻¹, respectively. nih.gov This difference in binding affinity is the basis for the electrochemical discrimination. A similar approach could be used to predict and verify the interaction between this compound and a chiral selector.

Other research has explored the use of various nanomaterials to enhance the sensitivity and selectivity of electrochemical sensors for cysteine and its derivatives. These include modifications with gold nanoparticles, carbon nanotubes, and metal oxides. rsc.org For instance, a sensor based on a glassy carbon electrode modified with meso-tetrakis(4-carboxyphenyl) porphyrin has been used for the photoelectrochemical biosensing of cysteine. mdpi.com While the "meso" in this context refers to the porphyrin structure, it highlights the diverse materials available for sensor fabrication.

The development of biosensors for this compound would likely follow a similar path, involving the screening of various chiral selectors and electrode modification strategies to achieve optimal performance. The goal would be to identify a system where the diastereomeric complex formed with this compound has a significantly different stability and, consequently, a distinct electrochemical signature compared to the complexes formed with L- and D-cystine. The presence of this compound as a known impurity in L-cystine reference materials underscores the analytical need for such selective methods. aist.go.jp

Computational and Theoretical Approaches to Meso Cystine Research

Molecular Dynamics Simulations of meso-Cystine and Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a dynamic view of how this compound interacts with proteins, revealing details about binding affinity, conformational changes, and the stability of protein-ligand complexes. mdpi.comfrontiersin.org By applying classical mechanics principles, MD can model the behavior of these systems in a simulated physiological environment, including the explicit presence of water molecules. mdpi.comacs.org

The distinct stereochemistry of this compound compared to its L- and D-isomers is a key factor influencing its interaction with the chiral environments of protein binding sites. MD simulations can elucidate how the specific three-dimensional arrangement of this compound's functional groups affects its fit and orientation within a protein's active or allosteric site. This is crucial for understanding its potential role as a substrate, inhibitor, or modulator of protein function.

Research using MD simulations in the broader context of protein-protein and protein-ligand interactions typically involves several key steps. mdpi.comacs.org Initially, a starting structure of the complex is required, often derived from experimental methods or homology modeling. The system is then solvated in a water box, and ions are added to mimic physiological conditions. mdpi.com An appropriate force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system. mdpi.comnih.gov The simulation then proceeds for a set duration, generating a trajectory of atomic positions that can be analyzed to understand the stability of interactions, hydrogen bonding patterns, and conformational flexibility.

For this compound, such simulations could reveal whether its binding to a specific protein is stable or transient and identify the key amino acid residues that form significant interactions. By comparing these simulations with those of L-cystine, researchers can pinpoint differences in binding modes and energies, offering a rationale for any observed biological distinctions.

Table 1: Representative Parameters and Analyses in Molecular Dynamics (MD) Simulations

| Parameter/Analysis | Description | Relevance to this compound Research |

| Force Field | A set of parameters and equations used to describe the potential energy of a system of particles (e.g., AMBER, CHARMM, GROMOS). mdpi.com | Ensures an accurate physical description of the atoms and bonds in both this compound and the interacting protein. |

| Solvent Model | Explicit (e.g., TIP3P) or implicit models representing the aqueous cellular environment. mdpi.com | Crucial for accurately capturing the hydrophobic and hydrophilic interactions that drive protein folding and ligand binding. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). | Longer simulations allow for the observation of more complex conformational changes and ensure the system has reached equilibrium. |

| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA are used to estimate the strength of the protein-ligand interaction. mdpi.com | Allows for a quantitative comparison of the binding affinity of this compound versus other isomers to a target protein. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, used to assess conformational stability. frontiersin.org | Tracks the stability of the this compound-protein complex over the course of the simulation. |

| Hydrogen Bond Analysis | Identifies the formation and breakage of hydrogen bonds between the ligand and the protein. mdpi.com | Reveals specific polar interactions that stabilize the binding of this compound. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. acs.org These methods provide detailed information about a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties. aspbs.com For this compound, quantum calculations are essential for understanding the nature of its disulfide bond and predicting its susceptibility to chemical reactions, such as reduction to cysteine.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, predicting how this compound will interact with other molecules, including water, metal ions, or amino acid residues in a protein. researchgate.net For instance, DFT has been used to study the complexation of the related molecule meso-2,3-dimercaptosuccinic acid with toxic metal ions, demonstrating the power of these methods to predict intermolecular interactions. researchgate.net

Table 2: Key Electronic Properties of this compound from Quantum Chemical Calculations

| Calculated Property | Description | Significance for this compound |

| S-S Bond Dissociation Energy | The energy required to break the disulfide bond homolytically. | A direct measure of the stability of the disulfide bridge; crucial for understanding its redox behavior. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Indicates the molecule's potential to act as a reducing agent or participate in oxidation reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. researchgate.net | Key to predicting the ease of reduction of the disulfide bond to form two cysteine molecules. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A general indicator of chemical reactivity; a smaller gap suggests higher reactivity. |

| Mulliken/NBO Charges | Calculated partial atomic charges on each atom in the molecule. science.gov | Helps to understand the polarity of bonds and predict sites for electrostatic interactions. |

| Molecular Electrostatic Potential | A 3D map of the electronic charge distribution around the molecule. | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

Computational Modeling of Metabolic Pathways Involving Cystine and Cysteine

FBA uses a genome-scale reconstruction of an organism's metabolic network, represented as a stoichiometric matrix. wikipedia.orgplos.org By applying constraints, such as nutrient availability, and defining a biological objective, like maximizing cell growth, FBA can predict the steady-state flux through every reaction in the network. pnas.orgplos.org This approach can be used to predict the metabolic consequences of genetic mutations or changes in the cellular environment. wikipedia.org

In the context of this compound, these models can be used to hypothesize its metabolic fate. If this compound can be reduced to L-cysteine, it could enter central cysteine metabolic pathways. FBA could simulate the downstream effects of an increased L-cysteine pool, such as altered glutathione (B108866) levels or changes in the flux towards pyruvate (B1213749) or taurine (B1682933) production. biologists.com These models are particularly valuable in studying metabolic diseases like cystinosis, where cystine accumulation disrupts cellular function. nih.govnih.gov By integrating experimental data, such as metabolite concentrations, these models can be refined to provide more accurate predictions and identify potential therapeutic targets. mdpi.com

Cheminformatics and Data Mining for this compound Related Research

Cheminformatics combines computer and information science to analyze vast stores of chemical and biological data, accelerating research and discovery. neovarsity.org For this compound, cheminformatics tools are instrumental in mining existing knowledge, predicting properties, and identifying relationships that might otherwise remain hidden.

One major application is the use of large public databases like PubChem and ChEMBL. neovarsity.orgnih.gov Researchers can search these repositories for data on this compound and structurally similar compounds, uncovering information on their biological activities, associated proteins, and published literature. nih.gov This data mining can rapidly build a profile of what is known about the compound and suggest new avenues for investigation.

Another key area is the prediction of physicochemical properties using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. pharmaexcipients.com These computational models correlate a molecule's structure with its properties (e.g., solubility, pKa, lipophilicity) or biological activity. By inputting the structure of this compound, these tools can generate predictions that guide experimental design, for example, by forecasting its likely bioavailability or membrane permeability.

Furthermore, text mining algorithms can be applied to the scientific literature to identify co-occurrences of "this compound" with genes, proteins, diseases, or pathways, helping to formulate new hypotheses about its biological roles.

Table 3: Applications of Cheminformatics in this compound Research

| Cheminformatics Application | Description | Example Use Case for this compound |

| Database Mining | Searching chemical and biological databases (e.g., PubChem, PubMed) for existing information. nih.gov | Retrieve all known biological assays involving this compound or its close structural analogs. |

| Property Prediction (QSPR) | Using computational models to estimate physicochemical properties like LogP, solubility, and pKa. | Predict the aqueous solubility of this compound to inform the design of in vitro experiments. |

| Virtual Screening | Computationally screening large libraries of compounds for potential binding to a protein target. neovarsity.org | Identify proteins in the human proteome that are predicted to have a high binding affinity for this compound. |

| Similarity Searching | Finding molecules with a similar chemical structure to a query compound. | Discover other diastereomeric amino acid dimers that may share biological activities with this compound. |

| Literature Text Mining | Applying algorithms to scan scientific articles to find associations between concepts. | Identify potential links between this compound and specific metabolic disorders mentioned in the literature. |

Multi-Omics Data Integration and Pathway Analysis in this compound Studies

Multi-omics approaches involve the large-scale analysis of different types of biological molecules, including genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov Integrating these diverse datasets provides a holistic, systems-level view of cellular processes and is a powerful strategy for understanding the impact of a specific molecule like this compound. plos.orgnih.gov

Table 4: Multi-Omics Data Integration for this compound Pathway Analysis

| Omics Layer | Technology/Method | Information Gained | Relevance to this compound |

| Genomics | DNA Sequencing | Identifies genetic variations (e.g., in transporter genes) that may affect this compound levels. | Could reveal genetic predispositions to accumulating this compound. |

| Transcriptomics | RNA-Seq, Microarrays | Measures gene expression levels across the genome. frontiersin.orgnih.gov | Shows how cells transcriptionally adapt to the presence of this compound (e.g., by altering expression of metabolic enzymes). |

| Proteomics | Mass Spectrometry | Quantifies the abundance of thousands of proteins in a sample. nih.gov | Confirms if transcriptional changes lead to altered protein levels and identifies post-translational modifications. |

| Metabolomics | Mass Spectrometry, NMR | Measures the levels of small molecules (metabolites), including amino acids and their derivatives. nih.govnih.gov | Directly quantifies this compound levels and shows its impact on related metabolic pathways (e.g., TCA cycle, glutathione). |

| Fluxomics | Isotope Tracing, FBA | Measures the dynamic rates of metabolic reactions. nih.gov | Determines the actual metabolic fate of this compound by tracking its flow through various biochemical pathways. |

Future Directions and Research Opportunities in Meso Cystine Studies

Development of Novel Stereoselective Synthetic Strategies for Advanced Applications

The synthesis of stereochemically pure compounds is a cornerstone of modern chemistry, and meso-cystine is no exception. Future research will likely focus on creating highly efficient and stereoselective synthetic routes that are not only practical but also scalable for potential industrial applications. rsc.org While many synthetic routes have been developed for related compounds, often starting from L-cysteine or L-cystine, these methods often have drawbacks such as moderate yields or the use of toxic reagents. rsc.org

A promising direction lies in the diastereoselective synthesis starting from readily available and inexpensive chiral precursors like L-cysteine. rsc.org This approach leverages the existing chirality of the starting material to guide the stereoselective formation of new chiral centers. rsc.org Research has demonstrated the efficacy of specific catalysts in controlling reaction outcomes. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been identified as an effective catalyst for cyanation steps, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective for the isomerization of trans-isomers to the desired cis-isomers in the synthesis of biotin (B1667282) intermediates. rsc.orgrsc.org Another innovative strategy involves the Lewis base-catalyzed cyanosilylation of α-amino aldehydes, which can produce intermediates with high stereoselectivity (e.g., anti/syn ratios of 92:8). capes.gov.bracs.org The development of such precise catalytic systems will be crucial for producing this compound and its analogs for advanced applications, including the synthesis of bioisosteres for incorporation into bacterial cell walls. researchgate.net

Elucidation of Undiscovered Metabolic Pathways and Regulatory Networks Involving this compound

The metabolic fate of cystine is intrinsically linked to cellular redox homeostasis, protein structure, and the synthesis of crucial molecules like glutathione (B108866) (GSH). numberanalytics.com While the metabolism of L-cystine and L-cysteine is well-documented, involving pathways like transsulfuration, the specific metabolic routes and regulatory networks for this compound remain largely unexplored. researchgate.netgenome.jp

Future research must aim to unravel how this compound is transported, metabolized, and integrated into cellular processes. A key area of investigation will be its interaction with the cystine/glutamate (B1630785) antiporter (system xCT), which is crucial for the uptake of extracellular cystine and is often upregulated in cancer cells. nih.govfrontiersin.org Understanding whether this compound is a substrate for this and other amino acid transporters is a critical first step.